Cas no 1806546-33-7 (1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one)

1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one structure
1806546-33-7 structure
Product Name:1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one
CAS No:1806546-33-7
MF:C10H7BrF3NO4
MW:342.066092729568
CID:4793081
Update Time:2025-07-18

1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one
    • Inchi: 1S/C10H7BrF3NO4/c11-5-8(16)2-6-1-7(15(17)18)4-9(3-6)19-10(12,13)14/h1,3-4H,2,5H2
    • InChI Key: JWZQLTLWJQJDAC-UHFFFAOYSA-N
    • SMILES: BrCC(CC1C=C(C=C(C=1)OC(F)(F)F)[N+](=O)[O-])=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 345
  • XLogP3: 3.3
  • Topological Polar Surface Area: 72.1

1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013023087-1g
1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one
1806546-33-7 97%
1g
1,579.40 USD 2021-05-31

Additional information on 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one

Professional Introduction to 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one (CAS No. 1806546-33-7) in Modern Chemical and Pharmaceutical Research

The compound 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one, identified by the CAS number 1806546-33-7, represents a significant advancement in the realm of specialized organic chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its versatile applications in pharmaceutical synthesis and biochemical research. The presence of multiple functional groups—including a bromo substituent, a nitro group, and a trifluoromethoxy moiety—enhances its reactivity, making it a valuable intermediate in the development of novel therapeutic agents.

Recent studies have highlighted the compound's potential in the synthesis of bioactive molecules, particularly in the context of targeted drug discovery. The nitro group and trifluoromethoxy substituents play pivotal roles in modulating electronic properties and metabolic stability, which are critical factors in medicinal chemistry. For instance, researchers have leveraged these features to design inhibitors targeting specific enzymatic pathways implicated in inflammatory and oncological disorders. The bromo atom further contributes to regioselectivity, enabling precise functionalization during subsequent synthetic steps.

In the domain of medicinal chemistry, the structural motif of 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one has been explored for its ability to interact with biological targets. The trifluoromethoxy group, known for its lipophilicity-enhancing properties, is particularly relevant in optimizing pharmacokinetic profiles of drug candidates. Concurrently, the nitro group serves as a versatile handle for further derivatization, such as reduction to an amine or diazotization for coupling reactions. These attributes make the compound a cornerstone in libraries designed for high-throughput screening (HTS) programs.

The pharmaceutical industry has increasingly adopted advanced computational methods to predict the efficacy and safety of molecules like 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one. Molecular docking simulations have demonstrated its potential binding affinity to receptors and enzymes associated with neurological disorders. Notably, modifications at the phenyl ring—such as those introduced by the nitro and trifluoromethoxy groups—have been shown to fine-tune binding interactions, thereby improving drug-like properties. Such insights are derived from cutting-edge quantum chemical calculations that elucidate electronic distributions and hydrogen bonding capabilities.

From an industrial perspective, the synthesis of 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one exemplifies modern synthetic methodologies aimed at efficiency and scalability. Multi-step organic transformations involving palladium-catalyzed cross-coupling reactions have been optimized to achieve high yields while minimizing byproducts. The integration of flow chemistry techniques further enhances process robustness, aligning with green chemistry principles that prioritize sustainability in pharmaceutical manufacturing.

Emerging applications extend beyond traditional pharmaceuticals into agrochemicals and material science. The unique electronic characteristics conferred by the molecular structure make it a candidate for developing advanced polymers with tailored optical or conductive properties. Additionally, its reactivity profile facilitates the construction of complex heterocyclic frameworks—a key requirement for many biologically active compounds. Recent patents highlight its use as a precursor in synthesizing kinase inhibitors, underscoring its broad utility across multiple sectors.

The regulatory landscape surrounding such compounds necessitates rigorous characterization under Good Manufacturing Practices (GMP). Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography are employed to confirm structural integrity and purity. These stringent controls ensure consistency in downstream applications where even minor impurities could compromise efficacy or safety profiles.

Collaborative efforts between academia and industry continue to drive innovation using compounds like 1-Bromo-3-(3-nitro-5-(trifluoromethoxy)phenyl)propan-2-one. Open science initiatives facilitate knowledge sharing through preclinical data repositories and synthetic challenge programs that encourage interdisciplinary approaches to drug discovery. Such collaborations accelerate translation from laboratory findings to clinical candidates while fostering innovation through shared resources.

The future trajectory of this compound is likely shaped by advancements in artificial intelligence-driven drug design platforms that predict molecular properties with unprecedented accuracy. Machine learning models trained on vast datasets can identify novel derivatives with enhanced therapeutic potential based on patterns observed within structures like this one. This synergy between experimental chemistry and computational biology promises to unlock new therapeutic avenues while reducing time-to-market for next-generation therapeutics.

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